N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pyrazine-thiophene hybrid moiety via a carboxamide bridge. The structure integrates multiple pharmacophoric elements:
- Dihydrobenzodioxine: A bicyclic ether system contributing to lipophilicity and metabolic stability.
- Carboxamide linker: Enhances hydrogen-bonding capacity and modulates solubility.
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(16-10-23-14-3-1-2-4-15(14)24-16)21-9-13-17(20-7-6-19-13)12-5-8-25-11-12/h1-8,11,16H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJGURHXVCVGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A thiophene ring
- A pyrazine ring
- A benzo[d][1,4]dioxine core
These structural components contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation. It has been shown to affect pathways related to cell migration and survival, possibly through modulation of proteolytic enzymes involved in cancer progression.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Effects : Similar compounds in the pyrazine family have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity by disrupting bacterial cell membranes.
Biological Activity Data
The following table summarizes key findings from studies on related compounds and their biological activities:
Case Studies
- Anticancer Activity : In vitro studies have shown that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancers. For instance, a related compound demonstrated an IC50 value of 7.4 µM against the K562 leukemia cell line, indicating potent anticancer properties.
- Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting potential for treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is being investigated for its potential as a lead compound in drug development. Its structural features may confer unique pharmacological properties that could be beneficial in treating various diseases. For example:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines. Research indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells .
- Antimicrobial Properties : The compound's diverse functional groups may enhance its activity against bacterial and fungal pathogens, making it a candidate for further exploration in infectious disease treatment .
Biological Studies
The compound's interaction with biological systems makes it an interesting subject for studying mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions .
- Neuroactive Properties : Similar compounds have been linked to neuroactive effects, influencing neurotransmitter systems and potentially affecting behavior .
Case Study 1: Anticancer Activity
A study conducted on structurally related compounds demonstrated significant anticancer activity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The research highlighted the importance of the benzo[d][1,4]dioxine structure in enhancing cytotoxic effects .
Case Study 2: Antimicrobial Efficacy
Research focusing on compounds with similar thiophene and pyrazine moieties indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study provided insights into the structure–activity relationship (SAR), suggesting that modifications to the thiophene group could enhance efficacy .
Comparison with Similar Compounds
Key Insights :
- The oxadiazole derivatives () prioritize aromatic stacking via planar heterocycles, whereas the target compound’s pyrazine-thiophene system may enhance electronic delocalization .
Compounds with Pyrazine/Thiophene Groups
Pyrazine and thiophene motifs are critical for electronic and steric properties:
Key Insights :
- AZ257 () uses a thioether linkage for redox-sensitive interactions, contrasting with the target compound’s stable carboxamide bridge .
- Thiophene-containing analogs () demonstrate improved aromatic interactions compared to furan or pyridine derivatives, suggesting the target compound’s thiophene may optimize target engagement .
Carboxamide and Thioamide Derivatives
Carboxamide linkages are pivotal for solubility and target recognition:
Key Insights :
- Thiosemicarbazones () prioritize metal-binding via thioamide groups, whereas the target compound’s carboxamide focuses on hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
